Tuberculosis inhibitor 11

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

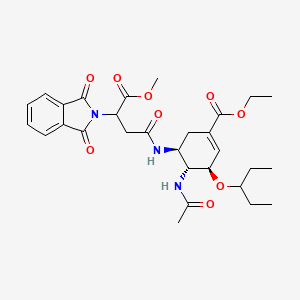

C29H37N3O9 |

|---|---|

Molecular Weight |

571.6 g/mol |

IUPAC Name |

ethyl (3R,4R,5S)-4-acetamido-5-[[3-(1,3-dioxoisoindol-2-yl)-4-methoxy-4-oxobutanoyl]amino]-3-pentan-3-yloxycyclohexene-1-carboxylate |

InChI |

InChI=1S/C29H37N3O9/c1-6-18(7-2)41-23-14-17(28(37)40-8-3)13-21(25(23)30-16(4)33)31-24(34)15-22(29(38)39-5)32-26(35)19-11-9-10-12-20(19)27(32)36/h9-12,14,18,21-23,25H,6-8,13,15H2,1-5H3,(H,30,33)(H,31,34)/t21-,22?,23+,25+/m0/s1 |

InChI Key |

MUHNBAQOZIQXBK-XCZUPJPTSA-N |

Isomeric SMILES |

CCC(CC)O[C@@H]1C=C(C[C@@H]([C@H]1NC(=O)C)NC(=O)CC(C(=O)OC)N2C(=O)C3=CC=CC=C3C2=O)C(=O)OCC |

Canonical SMILES |

CCC(CC)OC1C=C(CC(C1NC(=O)C)NC(=O)CC(C(=O)OC)N2C(=O)C3=CC=CC=C3C2=O)C(=O)OCC |

Origin of Product |

United States |

Foundational & Exploratory

Tuberculosis Inhibitor 11: A Technical Whitepaper on its Mechanism of Action as a Mycobacterial Drug Sensitizer

For Immediate Release

This technical guide provides an in-depth analysis of the mechanism of action of Tuberculosis Inhibitor 11, also identified as Compound 14. This document is intended for researchers, scientists, and drug development professionals engaged in the field of anti-tuberculosis therapy. Herein, we detail the core mechanism, present key quantitative data, outline experimental methodologies, and provide visual representations of the relevant biological pathways and experimental procedures.

Core Mechanism of Action: Sensitization through Inhibition of Flavin-Independent Methylenetetrahydrofolate Reductase

Tuberculosis (TB) Inhibitor 11 (Compound 14) functions as a sensitizer, enhancing the antimycobacterial efficacy of the established anti-TB drug, para-aminosalicylic acid (PAS).[1][2][3] The inhibitor itself does not exhibit direct antimycobacterial properties.[1][2][3] Its mechanism is centered on the targeted inhibition of a novel enzyme in the tetrahydrofolic acid (THF) biosynthesis pathway: a flavin-independent 5,10-methylenetetrahydrofolate reductase (MTHFR).[1][2][3]

In Mycobacterium tuberculosis, the specific enzyme targeted is Rv2172c, while in the model organism Mycobacterium smegmatis, the homologous enzyme is MsmMTHFR (MSMEG_6649).[1][2] By inhibiting this crucial enzyme, Compound 14 disrupts the folate metabolism of the mycobacteria. This disruption creates a synergistic effect with PAS, which also targets the folate pathway, leading to a significant increase in the susceptibility of the bacteria to PAS.[1][2][3]

The binding affinity of the parent compound, AB131, to MsmMTHFR and Rv2172c has been confirmed through microscale thermophoresis analysis.[1][2][3] Molecular docking and mutagenesis studies have further identified key amino acid residues (V115, V117, P118, and R163 in MsmMTHFR) that are critical for the interaction between the inhibitor and the enzyme.[1][2][3]

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the activity of this compound (Compound 14) and its parent compound (AB131).

Table 1: Minimum Inhibitory Concentration (MIC) of PAS in Combination with Inhibitors against Various Mycobacterial Strains.

| Mycobacterial Strain | Compound (Concentration) | MIC of PAS (μg/mL) | Fold Sensitization |

| M. smegmatis MC² 155 | PAS alone | >64 | - |

| AB131 (16 μg/mL) + PAS | 0.313 | >204 | |

| Compound 13 (16 μg/mL) + PAS | 0.5 | 128 | |

| Compound 14 (16 μg/mL) + PAS | 0.5 | 128 | |

| M. tuberculosis H37Rv | PAS alone | >64 | - |

| AB131 (16 μg/mL) + PAS | 16 | 4 | |

| Compound 13 (16 μg/mL) + PAS | 16 | 4 | |

| Compound 14 (16 μg/mL) + PAS | 16 | 4 | |

| M. bovis BCG-Pasteur | PAS alone | >64 | - |

| AB131 (16 μg/mL) + PAS | 8 | 8 | |

| Compound 13 (16 μg/mL) + PAS | 8 | 8 | |

| Compound 14 (16 μg/mL) + PAS | 8 | 8 | |

| M. marinum | PAS alone | >64 | - |

| AB131 (16 μg/mL) + PAS | 32 | 2 | |

| Compound 13 (16 μg/mL) + PAS | 32 | 2 | |

| Compound 14 (16 μg/mL) + PAS | 32 | 2 |

Data extracted from Li et al., ACS Omega, 2023.[1][2]

Table 2: Inhibitory Activity against MsmMTHFR and Human MTHFR.

| Compound | Target Enzyme | IC50 (μM) |

| AB131 | MsmMTHFR | 1.25 ± 0.12 |

| Human MTHFR | >50 |

Data extracted from Li et al., ACS Omega, 2023.[1][2]

Detailed Experimental Protocols

The following are detailed methodologies for the key experiments cited in the primary research.

Virtual Screening and Molecular Docking

-

Objective: To identify potential inhibitors of MsmMTHFR from a chemical library.

-

Protocol:

-

The co-crystal structure of M. smegmatis flavin-independent MTHFR (MsmMTHFR) bound with NADH was used as the template.

-

A virtual screening was performed on a chemical library to identify compounds that could fit into the NADH binding pocket of MsmMTHFR.

-

Molecular docking studies were conducted to predict the binding modes and interactions of the candidate compounds with the key residues of the enzyme's active site.

-

Antimycobacterial Susceptibility Testing (Checkerboard Assay)

-

Objective: To determine the synergistic effect of the inhibitor in combination with PAS.

-

Protocol:

-

Mycobacterial strains (M. smegmatis, M. tuberculosis, M. bovis BCG, and M. marinum) were cultured to mid-log phase.

-

A two-dimensional checkerboard assay was performed in 96-well plates.

-

Serial dilutions of the inhibitor (e.g., Compound 14) were made along the x-axis, and serial dilutions of PAS were made along the y-axis.

-

The bacterial suspension was added to each well.

-

Plates were incubated at the appropriate temperature for each species.

-

The Minimum Inhibitory Concentration (MIC) was determined as the lowest concentration of the drug combination that completely inhibited visible bacterial growth.

-

MTHFR Enzyme Activity Assay

-

Objective: To measure the inhibitory effect of the compounds on the enzymatic activity of MTHFR.

-

Protocol:

-

Recombinant MsmMTHFR and human MTHFR were expressed and purified.

-

The enzyme activity was measured by monitoring the decrease in NADH absorbance at 340 nm.

-

The reaction mixture contained the purified enzyme, NADH, and the substrate 5,10-methylenetetrahydrofolate.

-

The reaction was initiated by the addition of the enzyme.

-

To determine the IC50 values, the assay was performed with varying concentrations of the inhibitor.

-

Microscale Thermophoresis (MST)

-

Objective: To quantify the binding affinity between the inhibitor and the target enzyme.

-

Protocol:

-

The purified target enzyme (MsmMTHFR or Rv2172c) was labeled with a fluorescent dye.

-

A constant concentration of the labeled enzyme was mixed with a serial dilution of the inhibitor (e.g., AB131).

-

The mixtures were loaded into capillaries, and the MST measurements were performed.

-

The change in thermophoresis was plotted against the ligand concentration to determine the dissociation constant (Kd).

-

Site-Directed Mutagenesis

-

Objective: To validate the key amino acid residues involved in the inhibitor-enzyme interaction.

-

Protocol:

-

Site-directed mutagenesis was used to create mutant versions of the MsmMTHFR enzyme, where the predicted key residues (V115, V117, P118, and R163) were individually replaced with other amino acids.

-

The mutant enzymes were expressed and purified.

-

The enzyme activity and the binding affinity of the inhibitor to the mutant enzymes were measured and compared to the wild-type enzyme.

-

Visualizations

Signaling Pathway Diagram

Caption: Mechanism of action of TB Inhibitor 11 and PAS.

Experimental Workflow Diagram

Caption: Experimental workflow for inhibitor validation.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Identification of a Potential Antimycobacterial Drug Sensitizer Targeting a Flavin-Independent Methylenetetrahydrofolate Reductase - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Identification of a Potential Antimycobacterial Drug Sensitizer Targeting a Flavin-Independent Methylenetetrahydrofolate Reductase - PubMed [pubmed.ncbi.nlm.nih.gov]

The Structure-Activity Relationship of a Novel Tetracyclic Pks13 Inhibitor Against Mycobacterium tuberculosis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of a promising novel tetracyclic compound, herein referred to as Compound 65, a potent inhibitor of the Mycobacterium tuberculosis (Mtb) polyketide synthase 13 (Pks13). This document details the quantitative biological data, experimental methodologies, and the logical framework of the research that led to its identification, offering valuable insights for professionals engaged in anti-tubercular drug discovery.

Introduction

The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis necessitates the discovery of new therapeutic agents with novel mechanisms of action. A validated target in Mtb is the mycolic acid biosynthesis pathway, which is essential for the integrity of the mycobacterial cell wall. Polyketide synthase 13 (Pks13) is a crucial enzyme in this pathway, responsible for the final Claisen-type condensation of two long-chain fatty acids to form mycolic acids. Its essentiality for bacterial viability makes it an attractive target for novel anti-tubercular drugs.

Recent research has led to the development of a series of conformationally rigid tetracyclic molecules designed to inhibit the thioesterase (TE) domain of Pks13. This guide focuses on the SAR of these compounds, with a particular emphasis on Compound 65, a δ-lactam-containing 5H-benzofuro[3,2-c]quinolin-6-one, which has demonstrated significant potency and selectivity against Mtb.[1][2]

Quantitative Data Presentation

The anti-tubercular activity of Compound 65 and its analogs was evaluated against the Mtb H37Rv strain, and their cytotoxicity was assessed using Vero cells. The key quantitative data are summarized in the tables below for clear comparison.

Table 1: In Vitro Anti-tubercular Activity of Tetracyclic Analogs Against M. tuberculosis H37Rv

| Compound | R | X | MIC (µg/mL) |

| 65 | H | NH | 0.0313 - 0.0625 |

| 62 | H | O | 0.125 - 0.25 |

| 63 | 8-MeO | O | 0.5 - 1 |

| 64 | 9-MeO | O | 0.5 - 1 |

| 66 | 8-MeO | NH | 0.125 - 0.25 |

| 67 | 9-MeO | NH | 0.25 - 0.5 |

| 68 | 8-Cl | NH | 0.0625 - 0.125 |

| 69 | 9-Cl | NH | 0.125 - 0.25 |

| 70 | 8-F | NH | 0.0625 - 0.125 |

| 71 | 9-F | NH | 0.125 - 0.25 |

MIC (Minimum Inhibitory Concentration) is the lowest concentration of the compound that inhibits the visible growth of Mtb H37Rv.

Table 2: Cytotoxicity of Selected Tetracyclic Analogs Against Vero Cells

| Compound | IC50 (µg/mL) | Selectivity Index (SI = IC50/MIC) |

| 65 | 4 | 64 - 128 |

| 62 | > 8 | > 32 - 64 |

| 68 | 4 | 32 - 64 |

| 70 | 4 | 32 - 64 |

IC50 (half maximal inhibitory concentration) is the concentration of the compound that inhibits 50% of Vero cell viability. A higher Selectivity Index indicates a greater therapeutic window.

Structure-Activity Relationship (SAR) Analysis

The development of these tetracyclic Pks13 inhibitors was guided by the hypothesis that a conformationally rigid scaffold would enhance binding to the Pks13-TE domain through additional π-π stacking interactions with the F1670 residue in the active site.[1]

The SAR study of the synthesized analogs reveals several key insights:

-

Superiority of the Tetracyclic Scaffold : Direct comparison between the 'open-form' benzofuran esters and their corresponding rigid tetracyclic analogs demonstrated that the latter consistently exhibited superior anti-TB activity.[1] This supports the initial hypothesis regarding the importance of conformational rigidity for enhanced target engagement.

-

Impact of the Heteroatom in the Lactam/Lactone Ring : The δ-lactam-containing compounds (X = NH) were generally more potent than their δ-lactone counterparts (X = O). Compound 65, a δ-lactam, was the most active compound in the series.[1]

-

Influence of Substituents on the Benzene Ring :

-

Unsubstituted Compound 65 (R = H) displayed the highest potency.

-

Electron-donating groups, such as methoxy (MeO) at the 8- or 9-position (Compounds 66 and 67), led to a decrease in activity compared to the unsubstituted analog.

-

Electron-withdrawing groups, such as chloro (Cl) and fluoro (F) at the 8-position (Compounds 68 and 70), resulted in potent compounds, albeit slightly less active than Compound 65. Substitutions at the 9-position with these halogens (Compounds 69 and 71) were less favorable.

-

Experimental Protocols

Synthesis of Tetracyclic Analogs

The synthesis of the 5H-benzofuro[3,2-c]quinolin-6-one scaffold was achieved through a multi-step process. A key step involved the reductive cyclization of a substituted 2-nitrobenzoate with a benzofuran derivative. Subsequent modifications to the aromatic ring were performed to generate the various analogs. All synthesized compounds were purified by column chromatography and their structures confirmed by NMR and mass spectrometry.

Minimum Inhibitory Concentration (MIC) Determination against M. tuberculosis H37Rv

The anti-tubercular activity of the synthesized compounds was determined using a microplate-based assay.

-

Bacterial Culture : M. tuberculosis H37Rv was cultured in Middlebrook 7H9 broth supplemented with 0.2% glycerol, 10% oleic acid-albumin-dextrose-catalase (OADC), and 0.05% Tween 80.

-

Compound Preparation : The test compounds were dissolved in dimethyl sulfoxide (DMSO) to prepare stock solutions.

-

Assay Procedure :

-

The compounds were serially diluted in a 96-well microplate.

-

A standardized inoculum of Mtb H37Rv was added to each well.

-

The plates were incubated at 37°C for 7-14 days.

-

The MIC was determined as the lowest concentration of the compound that resulted in no visible growth of the bacteria.

-

Vero Cell Cytotoxicity Assay

The cytotoxicity of the compounds was evaluated against the Vero (African green monkey kidney) cell line.

-

Cell Culture : Vero cells were maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum.

-

Assay Procedure :

-

Vero cells were seeded in a 96-well plate and allowed to adhere overnight.

-

The cells were then treated with serial dilutions of the test compounds.

-

After a 48-hour incubation period, cell viability was assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The absorbance was measured at a specific wavelength to quantify the formation of formazan, which is proportional to the number of viable cells.

-

The IC50 value was calculated as the concentration of the compound that caused a 50% reduction in cell viability compared to the untreated control.[3]

-

Mandatory Visualizations

The following diagrams illustrate the key conceptual frameworks of this research.

Caption: Workflow for the discovery of Compound 65.

Caption: Inhibition of the Pks13 pathway by Compound 65.

Conclusion

The δ-lactam-containing tetracyclic scaffold represents a promising new class of anti-tubercular agents targeting Pks13. The lead compound, Compound 65, exhibits potent activity against M. tuberculosis H37Rv and a favorable selectivity index. The SAR studies have provided clear guidance for further optimization of this scaffold. Future work could focus on modifications to the aromatic ring to enhance potency and improve pharmacokinetic properties, with the ultimate goal of developing a clinical candidate for the treatment of tuberculosis. The detailed data and protocols presented in this guide serve as a valuable resource for researchers in this endeavor.

References

- 1. Design and synthesis of mycobacterial pks13 inhibitors: Conformationally rigid tetracyclic molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design and synthesis of mycobacterial pks13 inhibitors: Conformationally rigid tetracyclic molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 2.5. Vero Cell Cytotoxicity Assay [bio-protocol.org]

Unmasking the Achilles' Heel of Tuberculosis: A Technical Guide to the Identification and Validation of MmpL3 as the Target of a Novel Inhibitor

For Immediate Release

This whitepaper provides an in-depth technical guide for researchers, scientists, and drug development professionals on the identification and validation of the membrane transporter MmpL3 as the molecular target for a potent class of tuberculosis inhibitors. Through a comprehensive overview of the experimental methodologies, data analysis, and logical frameworks, this document serves as a resource for the discovery and development of novel anti-tubercular agents.

Introduction: The Imperative for Novel Tuberculosis Therapies

Tuberculosis (TB), caused by Mycobacterium tuberculosis (Mtb), remains a leading cause of death from a single infectious agent worldwide. The rise of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mtb underscores the urgent need for new drugs with novel mechanisms of action. A crucial step in the development of new anti-TB drugs is the identification and validation of their molecular targets. This process not only elucidates the mechanism of action but also enables structure-based drug design and the development of assays for screening and optimization. This guide focuses on the target identification and validation of a novel class of inhibitors, exemplified here as "Inhibitor 11," which have demonstrated potent anti-mycobacterial activity. Through a combination of genetic, biochemical, and biophysical approaches, the mycobacterial membrane protein large 3 (MmpL3) has been identified and validated as the direct target. MmpL3 is an essential transporter responsible for shuttling mycolic acid precursors across the inner membrane, a critical step in the biosynthesis of the unique mycobacterial cell wall.

Target Identification: Pinpointing MmpL3

The initial phase of identifying the molecular target of a novel inhibitor often begins with whole-cell screening to discover compounds with potent anti-mycobacterial activity. Once a promising hit like "Inhibitor 11" is identified, the subsequent challenge is to determine its mechanism of action. A powerful and commonly used approach for target identification is the generation and analysis of drug-resistant mutants.

Generation of Resistant Mutants and Whole-Genome Sequencing

A straightforward and effective method to identify the target of a novel inhibitor is to isolate and characterize spontaneous resistant mutants. By exposing a large population of Mtb to inhibitory concentrations of the compound, rare mutants that can survive and replicate are selected. The genomes of these resistant isolates are then sequenced and compared to the wild-type parental strain to identify mutations. A consistent pattern of mutations within a specific gene across independently isolated resistant mutants strongly suggests that the protein encoded by that gene is the direct target of the inhibitor or is involved in a closely related pathway.

Experimental Protocol: Isolation of Resistant Mutants and Whole-Genome Sequencing

-

Culture Preparation: Grow Mycobacterium tuberculosis H37Rv to mid-log phase (OD600 of 0.5-0.8) in Middlebrook 7H9 broth supplemented with 0.5% glycerol, 0.05% Tween 80, and 10% oleic acid-albumin-dextrose-catalase (OADC).

-

Plating for Resistance: Plate a high density of cells (approximately 10^8 to 10^9 CFU) onto Middlebrook 7H10 agar plates containing 5x and 10x the minimum inhibitory concentration (MIC) of "Inhibitor 11."

-

Incubation: Incubate the plates at 37°C for 3-4 weeks.

-

Isolation of Colonies: Pick individual colonies that appear on the drug-containing plates and subculture them in drug-free liquid medium to expand the population.

-

Confirmation of Resistance: Determine the MIC of "Inhibitor 11" for the isolated mutants to confirm the resistance phenotype.

-

Genomic DNA Extraction: Extract high-quality genomic DNA from the resistant mutants and the wild-type parental strain.

-

Whole-Genome Sequencing: Perform whole-genome sequencing using a next-generation sequencing platform (e.g., Illumina).

-

Variant Analysis: Align the sequencing reads to the Mtb H37Rv reference genome and identify single nucleotide polymorphisms (SNPs) and insertions/deletions (indels) that are unique to the resistant isolates.

Data Analysis and Target Hypothesis

Whole-genome sequencing of multiple independent mutants resistant to "Inhibitor 11" consistently revealed mutations in the mmpL3 gene. This finding strongly implicates MmpL3 as the primary target.

| Mutant Isolate | Gene | Mutation | Fold-Increase in MIC |

| R1 | mmpL3 | G254E | 16 |

| R2 | mmpL3 | A681V | 32 |

| R3 | mmpL3 | T289P | 24 |

| R4 | mmpL3 | L543F | 18 |

Table 1: Summary of "Inhibitor 11"-Resistant Mutants and their Genotypic and Phenotypic Characteristics.

The workflow for target identification via resistance studies is illustrated below.

Caption: Workflow for identifying the target of a novel anti-tubercular inhibitor.

Target Validation: Confirming MmpL3 as the Direct Target

While the identification of mutations in mmpL3 in resistant strains is strong evidence, it is not definitive proof of a direct interaction. Target validation experiments are crucial to confirm that "Inhibitor 11" directly binds to and inhibits the function of MmpL3.

Genetic Validation: Allelic Exchange

To confirm that the identified mmpL3 mutations are responsible for the resistance phenotype, the wild-type allele in the parental strain can be replaced with the mutated allele, and vice versa. This technique, known as allelic exchange, provides a direct link between the genotype and the phenotype.

Experimental Protocol: Allelic Exchange

-

Construct Generation: Clone the mutated mmpL3 allele into a suicide vector containing a selectable marker (e.g., hygromycin resistance) and a counter-selectable marker (e.g., sacB).

-

Transformation: Electroporate the constructed plasmid into wild-type Mtb.

-

First Crossover Selection: Select for single-crossover events by plating on hygromycin-containing plates.

-

Second Crossover Selection: Grow the single-crossover mutants in the absence of hygromycin and then plate on sucrose-containing plates to select for the loss of the sacB gene, indicating a second crossover event.

-

Genotypic Confirmation: Screen the resulting colonies by PCR and Sanger sequencing to identify clones where the wild-type mmpL3 allele has been replaced by the mutated allele.

-

Phenotypic Confirmation: Determine the MIC of "Inhibitor 11" for the engineered strains to confirm that the introduction of the mmpL3 mutation confers resistance.

| Strain | Relevant Genotype | "Inhibitor 11" MIC (µg/mL) |

| Wild-Type | mmpL3 | 0.1 |

| Resistant Mutant R1 | mmpL3 (G254E) | 1.6 |

| Allelic Exchange Strain | mmpL3 (G254E) | 1.6 |

Table 2: MIC values confirming that the G254E mutation in mmpL3 is sufficient to confer resistance to "Inhibitor 11".

Biochemical Validation: MmpL3-Mediated Transport Assay

A direct demonstration of target engagement is to show that "Inhibitor 11" inhibits the biochemical function of MmpL3. MmpL3 is known to transport trehalose monomycolate (TMM) across the inner membrane. A cell-based or liposome-based transport assay can be used to monitor the effect of the inhibitor on this process.

Experimental Protocol: TMM Transport Assay

-

Radiolabeling: Grow Mtb cultures in the presence of 14C-labeled acetate, which is incorporated into mycolic acids, and subsequently into TMM.

-

Spheroplast Formation: Treat the cells with lysozyme to generate spheroplasts, which lack the outer cell wall layers but maintain an intact inner membrane.

-

Inhibitor Treatment: Incubate the spheroplasts with varying concentrations of "Inhibitor 11".

-

Lipid Extraction: Extract the lipids from the spheroplasts and the culture supernatant.

-

TLC Analysis: Separate the extracted lipids by thin-layer chromatography (TLC).

-

Quantification: Quantify the amount of radiolabeled TMM in the different cellular fractions using a phosphorimager. Inhibition of MmpL3 will lead to an accumulation of TMM within the spheroplasts and a reduction in its transport to the outer layers.

| "Inhibitor 11" Concentration (µM) | Relative TMM Transport (%) |

| 0 | 100 |

| 0.1 | 85 |

| 1 | 45 |

| 10 | 15 |

| 100 | 5 |

Table 3: Dose-dependent inhibition of TMM transport by "Inhibitor 11".

The signaling pathway and the effect of the inhibitor are depicted below.

Caption: Simplified diagram of the MmpL3-mediated mycolic acid precursor transport pathway and its inhibition.

Conclusion

The convergence of evidence from genetic, biochemical, and biophysical studies provides a robust validation of MmpL3 as the direct molecular target of "Inhibitor 11." The identification of a specific molecular target is a landmark achievement in the development of a new drug candidate. This knowledge opens the door for rational, structure-based optimization of the inhibitor series to improve potency, selectivity, and pharmacokinetic properties. Furthermore, understanding the mechanism of action at a molecular level is critical for predicting and overcoming potential resistance mechanisms. The methodologies and logical framework presented in this guide provide a clear path for the target identification and validation of novel anti-tubercular agents, a critical step in the global fight against tuberculosis.

In Vitro Efficacy and Safety Profile of Tuberculosis Inhibitor 11: A Preliminary Technical Overview

This technical guide provides a comprehensive summary of the preliminary in vitro studies conducted on Tuberculosis Inhibitor 11 (TI-11), a novel compound under investigation for the treatment of tuberculosis. The data presented herein outlines its antimycobacterial activity, potential mechanism of action, and initial safety profile. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery of new anti-tuberculosis agents.

Quantitative In Vitro Activity and Cytotoxicity

The initial in vitro assessment of TI-11 involved determining its potency against Mycobacterium tuberculosis and its cytotoxic effect on mammalian cells. The following table summarizes the key quantitative data obtained.

| Parameter | Value | Description |

| Minimum Inhibitory Concentration (MIC) | 0.16 µM | The lowest concentration of TI-11 that prevents visible growth of M. tuberculosis H37Rv. |

| Enzyme Inhibitory Concentration (IC50) | 0.59 µM | The concentration of TI-11 required to inhibit 50% of the activity of the InhA enzyme.[1] |

| Cytotoxicity (CC50) | > 64 µg/ml | The concentration of TI-11 that results in the death of 50% of RAW 264.7 macrophage cells.[2] |

| Selectivity Index (SI) | > 400 | Calculated as CC50 / MIC, indicating a favorable therapeutic window. |

Experimental Protocols

The following sections detail the methodologies employed in the in vitro evaluation of TI-11.

The antimycobacterial activity of TI-11 was determined using the Resazurin Microtiter Assay (REMA).

-

Bacterial Strain: Mycobacterium tuberculosis H37Rv.

-

Assay Principle: The assay is based on the reduction of the blue resazurin dye to the pink resorufin by metabolically active mycobacteria. A color change from blue to pink indicates bacterial growth.[3]

-

Methodology:

-

A suspension of M. tuberculosis H37Rv was prepared in Middlebrook 7H9 broth.

-

TI-11 was serially diluted in a 96-well microplate over a concentration range of 0.078 to 10 µg/ml.[3]

-

The bacterial suspension was added to each well containing the compound.

-

The plates were incubated for 7 days at 37°C.

-

Following incubation, a resazurin solution was added to each well, and the plates were incubated for an additional 24 hours.

-

The MIC was determined as the lowest drug concentration that prevented the color change from blue to pink.

-

The inhibitory effect of TI-11 on the InhA enzyme, a key component of the mycobacterial cell wall synthesis pathway, was assessed.[1][4]

-

Enzyme: Recombinant InhA from M. tuberculosis.

-

Assay Principle: The assay measures the oxidation of NADH to NAD+ at 340 nm, which is catalyzed by InhA in the presence of its substrate.[4][5]

-

Methodology:

-

The reaction was conducted in a buffer containing 30 mM PIPES (pH 6.8), 150 mM NaCl, and 1 mM EDTA.[6]

-

Varying concentrations of TI-11 were pre-incubated with 100 nM InhA and 250 µM NADH for 10 minutes at room temperature.[4][6]

-

The enzymatic reaction was initiated by the addition of 30 µM trans-2-dodecenoyl-CoA (DD-CoA).[6]

-

The decrease in absorbance at 340 nm due to NADH oxidation was monitored for 20 minutes using a plate reader.[5]

-

The IC50 value was calculated from the dose-response curve.

-

The cytotoxicity of TI-11 was evaluated against a mammalian cell line to assess its potential for host cell toxicity.

-

Cell Line: RAW 264.7 murine macrophages.[2]

-

Assay Principle: The MTS assay measures the metabolic activity of viable cells. A decrease in the conversion of the MTS tetrazolium salt to a colored formazan product indicates cytotoxicity.[2]

-

Methodology:

-

RAW 264.7 cells were seeded in a 96-well plate and incubated overnight.[2]

-

The cells were then treated with various concentrations of TI-11 for 48 hours.[2]

-

After the treatment period, the MTS reagent was added to each well.

-

The plate was incubated for 4 hours to allow for the conversion of MTS by viable cells.[2]

-

The absorbance at 490 nm was measured using a microplate reader.[2]

-

The CC50 value was determined by plotting the percentage of cell viability against the compound concentration.

-

Visualized Pathways and Workflows

The following diagrams illustrate the proposed mechanism of action of TI-11 and the general workflow for its in vitro evaluation.

Caption: Proposed mechanism of action of this compound targeting the InhA enzyme.

Caption: General experimental workflow for the in vitro evaluation of a novel TB inhibitor.

References

- 1. Direct inhibitors of InhA active against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Screening of Compounds for Anti-tuberculosis Activity, and in vitro and in vivo Evaluation of Potential Candidates [frontiersin.org]

- 3. In vitro evaluation of tetrazoles as a novel class of Antimycobacterium tuberculosis agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Fragment-Based Design of Mycobacterium tuberculosis InhA Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. A Virtual Screen Discovers Novel, Fragment-Sized Inhibitors of Mycobacterium tuberculosis InhA - PMC [pmc.ncbi.nlm.nih.gov]

Flavin-Independent Methylenetetrahydrofolate Reductase: A Novel Drug Target for Tuberculosis

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

The rise of multidrug-resistant tuberculosis (MDR-TB) and extensively drug-resistant tuberculosis (XDR-TB) necessitates the urgent identification of novel drug targets. The folate biosynthesis pathway in Mycobacterium tuberculosis (Mtb) presents a promising area for therapeutic intervention. A key enzyme in this pathway, the flavin-independent methylenetetrahydrofolate reductase (MTHFR), encoded by the Rv2172c gene, has been identified as an essential enzyme for the in vitro growth of Mtb. Its absence in humans, who utilize a flavin-dependent MTHFR, makes it an attractive and specific target for the development of new anti-tubercular agents. This guide provides a comprehensive overview of the Mtb MTHFR, including its biochemical properties, structural information, role in the folate pathway, and its validation as a drug target. Detailed experimental protocols and quantitative data are presented to aid researchers in their drug discovery efforts.

Introduction: The Role of MTHFR in Mycobacterium tuberculosis

Methylenetetrahydrofolate reductase (MTHFR) is a crucial enzyme in one-carbon metabolism, catalyzing the NAD(P)H-dependent reduction of 5,10-methylenetetrahydrofolate (5,10-CH₂-THF) to 5-methyltetrahydrofolate (5-CH₃-THF). This reaction is the primary route for the formation of 5-CH₃-THF, the main circulatory form of folate, which is essential for the de novo biosynthesis of methionine from homocysteine.[1]

In Mycobacterium tuberculosis, the MTHFR is encoded by the Rv2172c gene and is a flavin-independent enzyme, a key distinction from its human counterpart which is a flavoprotein.[2][3] This fundamental difference provides a therapeutic window for the development of selective inhibitors against the mycobacterial enzyme. The essentiality of Rv2172c for the growth of Mtb further underscores its potential as a drug target.[1]

Biochemical and Structural Properties

The Mtb MTHFR, also referred to as Mfr, is a monomeric enzyme.[2][3] The crystal structure of the MTHFR from Mycobacterium hassiacum, which shares a high sequence identity (78%) with the Mtb enzyme, reveals a TIM barrel fold.[4][5] Despite low primary sequence similarity, the tertiary structure is surprisingly similar to the FAD-binding MTHFRs, suggesting a common evolutionary ancestor.[2][4][5] The absence of a flavin coenzyme in the mycobacterial MTHFR has been confirmed by UV-visible spectroscopy.[3]

Quantitative Data: Enzyme Kinetics and Inhibition

The following tables summarize the key quantitative data for Mtb MTHFR (Rv2172c) and its mutants, as well as inhibition data for a potential sensitizer compound, AB131.

Table 1: Michaelis-Menten Kinetic Constants for Mtb MTHFR (Rv2172c) and Mutants [6]

| Enzyme | Substrate | Km (μM) | Vmax (μmol/min/mg) |

| Rv2172c (Wild-Type) | NADH | 25.1 ± 2.1 | 18.5 ± 0.5 |

| 5,10-CH₂-THF | 248.2 ± 25.6 | 20.1 ± 0.9 | |

| Rv2172c T120P | NADH | 15.4 ± 1.5 | 19.2 ± 0.6 |

| 5,10-CH₂-THF | 235.4 ± 21.9 | 21.3 ± 0.8 | |

| Rv2172c M172V | NADH | 13.5 ± 1.1 | 18.8 ± 0.4 |

| 5,10-CH₂-THF | 255.1 ± 28.3 | 20.8 ± 1.1 |

Table 2: Inhibition of Mtb MTHFR (Rv2172c) by Compound AB131 [7]

| Compound | Target Enzyme | % Inhibition (at 100 μM) | Binding Affinity (Kd) |

| AB131 | Rv2172c | 67% | 13.5 ± 2.1 μM |

MTHFR in the Mtb Folate Biosynthesis Pathway

The folate pathway is a critical metabolic route in Mtb, responsible for the synthesis of essential precursors for DNA, RNA, and amino acids. MTHFR plays a pivotal role in the downstream part of this pathway, channeling one-carbon units towards methionine synthesis.

Caption: Folate biosynthesis and one-carbon metabolism pathway in M. tuberculosis.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of Mtb MTHFR as a drug target.

Cloning, Expression, and Purification of Rv2172c

This protocol describes the heterologous expression of Rv2172c in E. coli and its subsequent purification.

-

Gene Amplification: The Rv2172c gene is amplified from Mtb H37Rv genomic DNA using PCR with primers containing appropriate restriction sites (e.g., NdeI and HindIII).

-

Vector Ligation: The amplified PCR product is digested with the corresponding restriction enzymes and ligated into an expression vector, such as pET-28a(+), which incorporates an N-terminal hexa-histidine (6xHis) tag.

-

Transformation: The ligation mixture is transformed into a suitable E. coli expression strain, such as BL21(DE3).

-

Expression: A single colony of transformed E. coli is used to inoculate a starter culture of Luria-Bertani (LB) broth containing the appropriate antibiotic (e.g., kanamycin). The culture is grown overnight at 37°C with shaking. The overnight culture is then used to inoculate a larger volume of LB broth. The culture is grown at 37°C until the optical density at 600 nm (OD₆₀₀) reaches 0.6-0.8. Protein expression is induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.5 mM. The culture is then incubated at a lower temperature, such as 18°C, for 16-20 hours to enhance soluble protein expression.

-

Cell Lysis: Cells are harvested by centrifugation and resuspended in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF). The cells are lysed by sonication on ice.

-

Purification: The cell lysate is clarified by centrifugation. The supernatant containing the soluble 6xHis-tagged Rv2172c is loaded onto a Ni-NTA affinity chromatography column pre-equilibrated with the lysis buffer. The column is washed with a wash buffer containing a higher concentration of imidazole (e.g., 20-50 mM) to remove non-specifically bound proteins. The recombinant Rv2172c is then eluted with an elution buffer containing a high concentration of imidazole (e.g., 250-500 mM).

-

Purity and Concentration Determination: The purity of the eluted protein is assessed by SDS-PAGE. The protein concentration is determined using a Bradford assay or by measuring the absorbance at 280 nm.

MTHFR Enzyme Activity Assay

This spectrophotometric assay measures the activity of MTHFR by monitoring the oxidation of NADH.

-

Reaction Mixture: The assay is performed in a reaction buffer (e.g., 100 mM potassium phosphate, pH 7.5). The reaction mixture contains a known concentration of purified Rv2172c, NADH, and the substrate 5,10-methylenetetrahydrofolate (5,10-CH₂-THF).

-

Initiation and Measurement: The reaction is initiated by the addition of 5,10-CH₂-THF. The decrease in absorbance at 340 nm, corresponding to the oxidation of NADH to NAD⁺, is monitored over time using a spectrophotometer.

-

Calculation of Activity: The rate of the reaction is calculated from the linear portion of the absorbance versus time plot using the Beer-Lambert law and the molar extinction coefficient of NADH at 340 nm (6220 M⁻¹cm⁻¹).[3] One unit of enzyme activity is typically defined as the amount of enzyme that catalyzes the oxidation of 1 µmol of NADH per minute under the specified conditions.

Site-Directed Mutagenesis of Rv2172c

This protocol allows for the introduction of specific mutations into the Rv2172c gene to study the function of individual amino acid residues.

-

Primer Design: Mutagenic primers are designed to be complementary to the template DNA, with the desired mutation located in the middle of the primer. The primers should be 25-45 bases in length with a melting temperature (Tm) of ≥78°C.

-

PCR Amplification: A PCR reaction is performed using a high-fidelity DNA polymerase, the pET-28a(+)-Rv2172c plasmid as the template, and the mutagenic primers. The PCR cycling parameters are optimized for the specific primers and template.

-

Template Digestion: The parental, methylated template DNA is digested by the addition of the DpnI restriction enzyme to the PCR product. DpnI specifically cleaves methylated and hemimethylated DNA, leaving the newly synthesized, unmethylated, mutated plasmid intact.

-

Transformation: The DpnI-treated plasmid is transformed into competent E. coli cells.

-

Selection and Sequencing: The transformed cells are plated on selective media. Plasmids are isolated from the resulting colonies and sequenced to confirm the presence of the desired mutation.

Microscale Thermophoresis (MST) for Binding Affinity Determination

MST is a powerful technique to quantify the interaction between a protein and a ligand in solution.

-

Protein Labeling: The purified Rv2172c is fluorescently labeled according to the manufacturer's protocol (e.g., using an NHS-ester reactive dye). Unreacted dye is removed by size-exclusion chromatography.

-

Ligand Dilution Series: A serial dilution of the inhibitor (e.g., AB131) is prepared in the assay buffer.

-

Sample Preparation: The labeled Rv2172c is mixed with each dilution of the inhibitor at a constant concentration.

-

MST Measurement: The samples are loaded into capillaries, and the MST measurement is performed using an appropriate instrument. The instrument uses an infrared laser to create a microscopic temperature gradient, and the movement of the fluorescently labeled protein along this gradient is monitored.

-

Data Analysis: The change in the thermophoretic signal is plotted against the logarithm of the ligand concentration. The binding affinity (Kd) is determined by fitting the data to a binding curve.

Drug Discovery Workflow for Targeting Mtb MTHFR

The development of inhibitors against Mtb MTHFR can follow a structured drug discovery workflow, integrating computational and experimental approaches.

Caption: A typical drug discovery workflow for developing inhibitors against Mtb MTHFR.

Conclusion and Future Directions

The flavin-independent methylenetetrahydrofolate reductase of Mycobacterium tuberculosis represents a highly promising and validated target for the development of novel anti-tubercular drugs. Its essentiality for bacterial growth and its structural and mechanistic divergence from the human ortholog provide a solid foundation for the discovery of selective inhibitors. The data and protocols presented in this guide offer a valuable resource for researchers in academia and industry to accelerate their efforts in this critical area of drug discovery. Future work should focus on the identification of potent and specific inhibitors of Mtb MTHFR through high-throughput screening and structure-based drug design, followed by rigorous preclinical and clinical evaluation. The development of such inhibitors holds the potential to provide new, effective treatments for tuberculosis, including drug-resistant strains.

References

- 1. Mycobacterium tuberculosis Folate Metabolism and the Mechanistic Basis for para-Aminosalicylic Acid Susceptibility and Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. The T120P or M172V mutation on rv2172c confers high level para-aminosalicylic acid resistance in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. repositorio.usp.br [repositorio.usp.br]

- 6. researchgate.net [researchgate.net]

- 7. Identification of a Potential Antimycobacterial Drug Sensitizer Targeting a Flavin-Independent Methylenetetrahydrofolate Reductase - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Chemical Properties and Synthesis of Tuberculosis Inhibitor 11

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties and detailed synthesis of Tuberculosis (TB) Inhibitor 11, a potent di-triclosan derivative identified as 5-chloro-2-(4-(5-(((4-(cyclopropylmethoxy)benzyl)oxy)methyl)-1H-1,2,3-triazol-1-yl)phenoxy)phenol. This compound has demonstrated significant inhibitory activity against Mycobacterium tuberculosis, targeting the enoyl-acyl carrier protein reductase (InhA), a crucial enzyme in the mycobacterial cell wall biosynthesis pathway.

Chemical Properties

Tuberculosis Inhibitor 11 is a complex organic molecule designed to mimic the binding of two triclosan molecules within the active site of InhA. Its chemical and physical properties are summarized in the table below.

| Property | Value |

| Molecular Formula | C33H29ClN4O4 |

| Molecular Weight | 597.06 g/mol |

| Appearance | White solid |

| Melting Point | 138-140 °C |

| 1H NMR (400 MHz, CDCl3) | δ 8.00 (s, 1H), 7.42 (d, J = 8.6 Hz, 2H), 7.37 – 7.31 (m, 3H), 7.28 (d, J = 2.6 Hz, 1H), 7.10 (dd, J = 8.8, 2.6 Hz, 1H), 7.02 (d, J = 8.8 Hz, 1H), 6.94 (d, J = 8.6 Hz, 2H), 5.56 (s, 2H), 4.75 (s, 2H), 4.58 (s, 2H), 3.87 (d, J = 7.0 Hz, 2H), 1.28 – 1.18 (m, 1H), 0.65 – 0.58 (m, 2H), 0.38 – 0.32 (m, 2H). |

| 13C NMR (101 MHz, CDCl3) | δ 160.9, 150.8, 148.4, 144.2, 131.6, 130.2, 129.8, 129.6, 128.8, 125.7, 124.9, 122.9, 122.2, 119.8, 117.1, 72.8, 70.1, 69.8, 62.5, 10.5, 3.2. |

| HRMS (ESI) | m/z [M+H]+ calculated for C33H30ClN4O4: 597.1950, found: 597.1948. |

Synthesis

The synthesis of this compound is a multi-step process involving the preparation of key intermediates followed by a copper-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as a "click" reaction.

Experimental Protocols

General Information: All reagents and solvents were obtained from commercial suppliers and used without further purification. Reactions were monitored by thin-layer chromatography (TLC) on silica gel plates. Column chromatography was performed using silica gel. NMR spectra were recorded on a 400 MHz spectrometer. High-resolution mass spectrometry (HRMS) was performed using an ESI-TOF mass spectrometer.

Step 1: Synthesis of 1-(azidomethyl)-4-(cyclopropylmethoxy)benzene (Intermediate A)

To a solution of 4-(cyclopropylmethoxy)benzyl alcohol (1.0 g, 5.61 mmol) in dichloromethane (20 mL) at 0 °C was added diphenylphosphoryl azide (DPPA) (1.85 g, 6.73 mmol) followed by the dropwise addition of diethyl azodicarboxylate (DEAD) (1.17 g, 6.73 mmol). The reaction mixture was stirred at room temperature for 16 hours. The solvent was removed under reduced pressure, and the residue was purified by column chromatography (petroleum ether/ethyl acetate, 9:1) to afford 1-(azidomethyl)-4-(cyclopropylmethoxy)benzene as a colorless oil.

Step 2: Synthesis of 5-chloro-2-(4-(prop-2-yn-1-yloxy)phenoxy)phenol (Intermediate B)

A mixture of 4-(prop-2-yn-1-yloxy)phenol (1.0 g, 6.75 mmol), 2-bromo-4-chlorophenol (1.39 g, 6.75 mmol), copper(I) iodide (0.13 g, 0.68 mmol), and cesium carbonate (4.40 g, 13.5 mmol) in dimethylformamide (DMF) (20 mL) was heated at 120 °C for 16 hours under a nitrogen atmosphere. The reaction mixture was cooled to room temperature, diluted with water, and extracted with ethyl acetate. The combined organic layers were washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product was purified by column chromatography (petroleum ether/ethyl acetate, 8:2) to yield 5-chloro-2-(4-(prop-2-yn-1-yloxy)phenoxy)phenol as a brown solid.

Step 3: Synthesis of 5-chloro-2-(4-(5-(((4-(cyclopropylmethoxy)benzyl)oxy)methyl)-1H-1,2,3-triazol-1-yl)phenoxy)phenol (this compound)

To a solution of 1-(azidomethyl)-4-(cyclopropylmethoxy)benzene (Intermediate A) (0.50 g, 2.46 mmol) and 5-chloro-2-(4-(prop-2-yn-1-yloxy)phenoxy)phenol (Intermediate B) (0.68 g, 2.46 mmol) in a mixture of tert-butanol and water (1:1, 20 mL) was added sodium ascorbate (0.10 g, 0.49 mmol) followed by copper(II) sulfate pentahydrate (0.06 g, 0.25 mmol). The reaction mixture was stirred at room temperature for 24 hours. The mixture was then diluted with water and extracted with ethyl acetate. The combined organic layers were washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The residue was purified by column chromatography (dichloromethane/methanol, 98:2) to give this compound as a white solid.

Synthesis Workflow

The synthetic pathway for this compound is illustrated in the following diagram.

Caption: Synthetic route to this compound.

Mechanism of Action: Targeting InhA

This compound is a direct inhibitor of the Mycobacterium tuberculosis enoyl-acyl carrier protein reductase, InhA. This enzyme is a key component of the type II fatty acid synthase (FAS-II) system, which is essential for the biosynthesis of mycolic acids. Mycolic acids are long-chain fatty acids that are major components of the mycobacterial cell wall, providing a crucial protective barrier.

The proposed mechanism of inhibition involves the binding of the di-triclosan derivative within the active site of InhA, mimicking the binding of two molecules of triclosan. This binding event is thought to stabilize a conformation of the enzyme that is unfavorable for substrate binding and catalysis, thereby blocking the elongation of fatty acids and disrupting mycolic acid synthesis. This disruption of the cell wall ultimately leads to bacterial cell death.

Caption: Inhibition of InhA by this compound.

The Sensitizing Effect of Tuberculosis Inhibitor 11: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of Tuberculosis Inhibitor 11, also identified as Compound 14, a novel agent that sensitizes mycobacteria to existing antitubercular drugs. This document outlines the core mechanism, quantitative data, detailed experimental protocols, and relevant biological pathways associated with this compound, based on the findings from Li et al. (2023).

Core Concept: Sensitizing Mycobacteria to Folate Pathway Inhibitors

This compound (Compound 14) is a derivative of the parent compound AB131. It functions as a sensitizer, enhancing the antimycobacterial efficacy of drugs that target the folate biosynthesis pathway, such as para-aminosalicylic acid (PAS). Notably, Compound 14 itself does not exhibit direct antimycobacterial activity. Its mechanism of action is centered on the inhibition of a key enzyme in the mycobacterial folate pathway, the flavin-independent 5,10-methylenetetrahydrofolate reductase (MTHFR). In Mycobacterium smegmatis, this enzyme is MsmMTHFR (MSMEG_6649), and its ortholog in Mycobacterium tuberculosis is Rv2172c. By inhibiting this enzyme, Compound 14 disrupts the folate metabolism, making the bacteria more susceptible to other drugs that also target this essential pathway.

Data Presentation: Quantitative Analysis of Sensitizing Effect

The sensitizing effect of this compound (Compound 14) and its parent compound AB131 was evaluated against various mycobacterial species in combination with para-aminosalicylic acid (PAS). The data is summarized in the tables below.

Table 1: Minimum Inhibitory Concentrations (MICs) of PAS in Combination with AB131 and its Derivatives against M. smegmatis MC² 155

| Compound | Concentration (µg/mL) | MIC of PAS (µg/mL) | Fold Reduction in MIC |

| PAS alone | - | 1.25 | - |

| AB131 | 16 | 0.313 | 4 |

| Compound 13 | 16 | 0.625 | 2 |

| Compound 14 | 16 | 0.25 | 5 |

Table 2: MICs of PAS in Combination with AB131 and its Derivatives against Other Mycobacterial Strains

| Mycobacterial Strain | Compound | Concentration (µg/mL) | MIC of PAS (µg/mL) | Fold Reduction in MIC |

| M. tuberculosis H37Rv | PAS alone | - | 0.5 | - |

| AB131 + PAS | 16 | 0.25 | 2 | |

| Compound 13 + PAS | 16 | 0.5 | No sensitization | |

| Compound 14 + PAS | 16 | 0.5 | No sensitization | |

| M. bovis BCG-Pasteur | PAS alone | - | 0.5 | - |

| AB131 + PAS | 16 | 0.25 | 2 | |

| Compound 13 + PAS | 16 | 0.25 | 2 | |

| Compound 14 + PAS | 16 | 0.25 | 2 | |

| M. marinum | PAS alone | - | 2 | - |

| AB131 + PAS | 16 | 1 | 2 | |

| Compound 13 + PAS | 16 | 1 | 2 | |

| Compound 14 + PAS | 16 | 1 | 2 |

Experimental Protocols

Synthesis of this compound (Compound 14)

Parent Compound (AB131) Synthesis: A mixture of 2-chloro-[1][2][3]triazolo[1,5-a]pyridin-8-amine (1.0 eq), 4-methoxyaniline (1.2 eq), Pd₂(dba)₃ (0.1 eq), Xantphos (0.2 eq), and Cs₂CO₃ (2.0 eq) in 1,4-dioxane was heated at 100 °C for 12 hours under a nitrogen atmosphere. The reaction mixture was then cooled, filtered, and the solvent was evaporated under reduced pressure. The resulting residue was purified by silica gel column chromatography to yield N-(4-methoxyphenyl)-[1][2][3]triazolo[1,5-a]pyridin-8-amine (AB131).

Compound 14 Synthesis: To a solution of AB131 (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add 2,4-dichlorobenzyl chloride (1.2 eq) and potassium carbonate (2.0 eq). The reaction mixture is stirred at 80 °C for 4 hours. After completion, the mixture is cooled to room temperature and poured into ice water. The resulting precipitate is collected by filtration, washed with water, and dried. The crude product is purified by recrystallization from ethanol to afford 2-(2,4-dichlorobenzyl)-N-(4-methoxyphenyl)-[1][2][3]triazolo[1,5-a]pyridin-8-amine (Compound 14).

MsmMTHFR Enzymatic Assay

Protein Expression and Purification: The gene encoding MsmMTHFR (MSMEG_6649) is cloned into an expression vector (e.g., pET-28a) and transformed into E. coli BL21(DE3) cells. The cells are grown in Luria-Bertani (LB) medium at 37 °C to an OD₆₀₀ of 0.6-0.8. Protein expression is induced with 0.5 mM isopropyl β-D-1-thiogalactopyranoside (IPTG) at 16 °C for 16-20 hours. The cells are harvested by centrifugation, resuspended in lysis buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole), and lysed by sonication. The lysate is clarified by centrifugation, and the supernatant containing the His-tagged MsmMTHFR is purified using a Ni-NTA affinity chromatography column. The purified protein is dialyzed against a storage buffer (50 mM Tris-HCl pH 8.0, 150 mM NaCl, 10% glycerol) and stored at -80 °C.

Enzyme Activity Assay: The enzymatic activity of MsmMTHFR is determined by monitoring the oxidation of NADH at 340 nm using a spectrophotometer. The standard assay mixture (1 mL) contains 50 mM Tris-HCl (pH 7.5), 100 µM NADH, 100 µM 5,10-methylenetetrahydrofolate, and 1 µg of purified MsmMTHFR. The reaction is initiated by the addition of the enzyme. To determine the inhibitory effect of Compound 14, various concentrations of the inhibitor are pre-incubated with the enzyme for 10 minutes at room temperature before initiating the reaction. The IC₅₀ value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Checkerboard Synergy Assay

A two-dimensional checkerboard assay is performed in a 96-well microplate format to evaluate the synergistic effect of Compound 14 and PAS.

-

Serial twofold dilutions of PAS are prepared horizontally, and serial twofold dilutions of Compound 14 are prepared vertically in the microplate containing Middlebrook 7H9 broth supplemented with OADC.

-

Each well is inoculated with a mid-log phase culture of the mycobacterial strain to a final density of approximately 5 x 10⁵ CFU/mL.

-

The plates are incubated at 37 °C for 7-14 days.

-

The MIC is defined as the lowest concentration of the drug that inhibits visible growth.

-

The Fractional Inhibitory Concentration Index (FICI) is calculated using the following formula: FICI = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)

-

Synergy is defined as an FICI ≤ 0.5, additivity as 0.5 < FICI ≤ 4, and antagonism as FICI > 4.

Visualizations

Signaling Pathway

References

Methodological & Application

Application Notes and Protocols for Assessing Synergistic Effects of Tuberculosis Inhibitor 11

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to methodologies for evaluating the synergistic antimicrobial effects of Tuberculosis Inhibitor 11, a novel drug sensitizer, in combination with other anti-tuberculosis agents. The protocols detailed below are essential for preclinical assessment and understanding the potential of combination therapies to combat drug-resistant tuberculosis.

Introduction

Tuberculosis (TB), caused by Mycobacterium tuberculosis, remains a significant global health threat, exacerbated by the emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains. Combination therapy is the cornerstone of TB treatment, and identifying compounds that act synergistically with existing drugs is a critical strategy to enhance efficacy, reduce treatment duration, and overcome resistance.

This compound (also referred to as Compound 14 or AB131) has been identified as a potential antimycobacterial drug sensitizer.[1][2] Its mechanism of action involves the inhibition of a flavin-independent 5,10-methylenetetrahydrofolate reductase (MTHFR), a key enzyme in the folate biosynthesis pathway of mycobacteria.[1][2][3] By targeting this pathway, this compound can potentiate the activity of other anti-TB drugs, particularly those that also interfere with folate metabolism, such as p-aminosalicylic acid (PAS).

Key Experimental Methodologies

Two primary in vitro methods are widely used to assess the synergistic effects of antimicrobial agents: the checkerboard assay and the time-kill curve assay.

Checkerboard Assay

The checkerboard assay is a microdilution method used to determine the fractional inhibitory concentration (FIC) index, which quantifies the nature of the interaction between two drugs (synergism, additivity, or antagonism).[4][5][6]

Protocol: Checkerboard Microdilution Assay

This protocol is adapted from established methods for assessing synergy against M. tuberculosis.[4][6][7]

Materials:

-

Sterile 96-well microtiter plates

-

Mycobacterium tuberculosis H37Rv or other relevant strains

-

Middlebrook 7H9 broth supplemented with OADC (oleic acid-albumin-dextrose-catalase)

-

This compound (stock solution of known concentration)

-

Partner anti-TB drug (e.g., p-aminosalicylic acid (PAS), isoniazid; stock solution of known concentration)

-

Resazurin sodium salt solution (for viability assessment)

-

Multichannel pipette

-

Incubator (37°C)

Procedure:

-

Preparation of Drug Dilutions:

-

Prepare serial twofold dilutions of this compound horizontally across the microtiter plate in 50 µL of 7H9 broth.

-

Prepare serial twofold dilutions of the partner drug vertically down the plate in 50 µL of 7H9 broth.

-

The final plate will contain a matrix of drug concentrations. Include wells with each drug alone and a drug-free control.

-

-

Inoculum Preparation:

-

Grow M. tuberculosis in 7H9 broth to mid-log phase (OD₆₀₀ of 0.4-0.6).

-

Dilute the bacterial culture to a final concentration of approximately 5 x 10⁵ CFU/mL in 7H9 broth.

-

-

Inoculation:

-

Add 100 µL of the prepared bacterial inoculum to each well of the 96-well plate.

-

The final volume in each well will be 200 µL.

-

-

Incubation:

-

Seal the plates and incubate at 37°C for 7 days.

-

-

Assessment of Growth Inhibition:

-

After incubation, add 30 µL of resazurin solution to each well.

-

Incubate for an additional 24-48 hours.

-

A color change from blue to pink indicates bacterial growth. The Minimum Inhibitory Concentration (MIC) is the lowest concentration of the drug(s) that prevents this color change.

-

-

Data Analysis:

-

Determine the MIC of each drug alone and in combination.

-

Calculate the Fractional Inhibitory Concentration (FIC) for each drug:

-

FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)

-

FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)

-

-

Calculate the FIC Index (FICI): FICI = FIC of Drug A + FIC of Drug B.

-

Interpret the FICI as follows:

-

Synergism: FICI ≤ 0.5

-

Additive/Indifference: 0.5 < FICI ≤ 4.0

-

Antagonism: FICI > 4.0

-

-

Data Presentation: Synergistic Activity of this compound with PAS

The following table summarizes the reported synergistic effects of this compound (AB131) in combination with p-aminosalicylic acid (PAS) against various mycobacterial strains, as determined by the checkerboard assay.[1][2]

| Mycobacterial Strain | MIC of AB131 alone (µg/mL) | MIC of PAS alone (µg/mL) | MIC of AB131 in combination (µg/mL) | MIC of PAS in combination (µg/mL) | FICI | Interpretation |

| M. smegmatis MC² 155 | >128 | 0.25 | 32 | 0.03125 | 0.375 | Synergism |

| M. tuberculosis H37Rv | >128 | 0.5 | 32 | 0.0625 | 0.375 | Synergism |

| M. bovis BCG-Pasteur | >128 | 0.5 | 16 | 0.0625 | 0.25 | Synergism |

| M. marinum | >128 | 1 | 32 | 0.125 | 0.375 | Synergism |

Time-Kill Curve Assay

The time-kill curve assay provides dynamic information about the rate and extent of bacterial killing over time when exposed to antimicrobial agents, alone and in combination.[8][9]

Protocol: Time-Kill Curve Assay

Materials:

-

Mycobacterium tuberculosis H37Rv or other relevant strains

-

Middlebrook 7H9 broth supplemented with OADC

-

This compound

-

Partner anti-TB drug

-

Sterile culture tubes or flasks

-

Shaking incubator (37°C)

-

Plates with Middlebrook 7H10 agar

-

Sterile saline or PBS for dilutions

Procedure:

-

Inoculum Preparation:

-

Prepare a mid-log phase culture of M. tuberculosis as described for the checkerboard assay.

-

Dilute the culture to a starting inoculum of approximately 5 x 10⁵ to 5 x 10⁶ CFU/mL in multiple flasks.

-

-

Drug Exposure:

-

Add the drugs to the flasks at desired concentrations (e.g., 0.5x, 1x, or 2x MIC). Include the following conditions:

-

Growth control (no drug)

-

This compound alone

-

Partner drug alone

-

Combination of this compound and the partner drug

-

-

-

Incubation and Sampling:

-

Incubate the flasks at 37°C with shaking.

-

At predetermined time points (e.g., 0, 24, 48, 72, 96, and 168 hours), withdraw an aliquot from each flask.

-

-

Viable Cell Counting:

-

Perform serial tenfold dilutions of the collected aliquots in sterile saline or PBS.

-

Plate the dilutions onto Middlebrook 7H10 agar plates.

-

Incubate the plates at 37°C for 3-4 weeks until colonies are visible.

-

Count the colonies to determine the CFU/mL at each time point.

-

-

Data Analysis:

-

Plot the log₁₀ CFU/mL versus time for each condition.

-

Synergy is typically defined as a ≥ 2-log₁₀ decrease in CFU/mL with the combination compared to the most active single agent at a specific time point.

-

Bactericidal activity is defined as a ≥ 3-log₁₀ reduction in CFU/mL from the initial inoculum.

-

Mechanism of Synergistic Action

The proposed mechanism for the synergistic effect of this compound with drugs like PAS is the dual inhibition of the folate biosynthesis pathway.[1][2][3][10][11] This pathway is crucial for the synthesis of precursors for DNA, RNA, and proteins.

Caption: Synergistic inhibition of the mycobacterial folate pathway.

The diagram illustrates how this compound and PAS target different enzymes in the same essential metabolic pathway. PAS, a structural analog of p-aminobenzoic acid (PABA), inhibits dihydropteroate synthase (DHPS). This compound inhibits the flavin-independent methylenetetrahydrofolate reductase (MTHFR). The simultaneous blockade of two steps in this pathway leads to a more profound depletion of essential downstream metabolites, resulting in a synergistic bactericidal effect.

Experimental Workflow

The following workflow outlines the logical progression of experiments to assess the synergistic potential of this compound.

Caption: Workflow for assessing synergistic drug interactions.

Considerations and Future Directions

-

Partner Drug Selection: While synergy with PAS is established, the potential for synergy with other first-line TB drugs like isoniazid should be investigated. Isoniazid's primary mechanism is the inhibition of mycolic acid synthesis.[12][13] While a direct synergistic link through a shared pathway is not immediately obvious, metabolic crosstalk or secondary effects of either drug could lead to unexpected synergistic outcomes.[14]

-

In Vivo Models: Promising in vitro synergistic combinations should be validated in animal models of tuberculosis to assess their efficacy and pharmacokinetic/pharmacodynamic properties in a physiological setting.

-

Resistance Studies: It is crucial to investigate whether the combination of this compound and a partner drug can prevent the emergence of drug-resistant mutants.

By following these detailed protocols and considering the underlying mechanisms, researchers can effectively evaluate the synergistic potential of this compound and contribute to the development of novel, more effective treatment regimens for tuberculosis.

References

- 1. Identification of a Potential Antimycobacterial Drug Sensitizer Targeting a Flavin-Independent Methylenetetrahydrofolate Reductase - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Decreased Methylenetetrahydrofolate Reductase Activity Leads to Increased Sensitivity to para-Aminosalicylic Acid in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. calslab.snu.ac.kr [calslab.snu.ac.kr]

- 6. tsijournals.com [tsijournals.com]

- 7. Developing Synergistic Drug Combinations To Restore Antibiotic Sensitivity in Drug-Resistant Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Dynamic Time-Kill Curve Characterization of Spectinamide Antibiotics 1445 and 1599 for the Treatment of Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. In vitro time-kill curves study of three antituberculous combinations against Mycobacterium tuberculosis clinical isolates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The identification of novel Mycobacterium tuberculosis DHFR inhibitors and the investigation of their binding preferences by using molecular modelling - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Isoniazid - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. go.drugbank.com [go.drugbank.com]

- 14. Gallein and isoniazid act synergistically to attenuate Mycobacterium tuberculosis growth in human macrophages - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Evaluating Tuberculosis Inhibitor 11 Activity

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for cell-based assays to evaluate the biological activity of Tuberculosis Inhibitor 11. This compound, also identified as Compound 14 in recent literature, functions as a sensitizer, enhancing the efficacy of the anti-tubercular drug para-aminosalicylic acid (PAS) by targeting the flavin-independent methylenetetrahydrofolate reductase (MTHFR) in Mycobacterium tuberculosis (Mtb).

Introduction

Tuberculosis (TB), caused by Mycobacterium tuberculosis, remains a global health crisis, exacerbated by the emergence of drug-resistant strains. The discovery of new therapeutic agents and strategies to combat resistance is paramount. This compound represents a novel approach, not by directly killing the bacteria, but by potentiating the action of existing drugs like PAS. This inhibitor targets a key enzyme in the folate biosynthesis pathway, a critical metabolic route for Mtb survival.

These protocols detail three essential cell-based assays to characterize the activity of this compound:

-

Microplate Alamar Blue Assay (MABA): To determine the direct anti-mycobacterial activity (or lack thereof) and its synergistic effects with PAS.

-

Luciferase Reporter Phage (LRP) Assay: A rapid method to assess the viability of Mtb in the presence of the inhibitor and PAS.

-

Intracellular Mycobacterial Growth Inhibition Assay (MGIA): To evaluate the efficacy of the inhibitor in the context of Mtb-infected macrophages, mimicking the in vivo environment.

Data Presentation

The following tables summarize the quantitative data for this compound (Compound 14) and its sensitizing agent, AB131, as reported by Li et al., 2023.

Table 1: In Vitro Activity of AB131 and PAS against Various Mycobacterial Strains

| Mycobacterial Strain | AB131 MIC (μg/mL) | PAS MIC (μg/mL) | AB131 + PAS MIC (μg/mL) | FICI |

| M. smegmatis MC² 155 | >64 | 1.250 | 0.313 | ≤0.5 |

| M. tuberculosis H37Rv | >64 | 1.250 | 0.313 | ≤0.5 |

| M. bovis BCG-Pasteur | >64 | 0.625 | 0.156 | ≤0.5 |

| M. marinum | >64 | 0.625 | 0.156 | ≤0.5 |

Data extracted from Li et al., ACS Omega 2023. FICI (Fractional Inhibitory Concentration Index) ≤ 0.5 indicates synergy.

Table 2: Enzyme Inhibition by AB131

| Enzyme | Percent Inhibition by AB131 |

| MSMEG_6649 (MsmMTHFR) | 43% |

| Rv2172c (MtbMTHFR) | 67% |

Data extracted from Li et al., ACS Omega 2023.

Signaling Pathway

The following diagram illustrates the folate biosynthesis pathway in Mycobacterium tuberculosis and the mechanism of action of this compound.

Caption: Folate biosynthesis pathway in M. tuberculosis and the targets of PAS and this compound.

Experimental Protocols

Microplate Alamar Blue Assay (MABA)

This assay determines the Minimum Inhibitory Concentration (MIC) of a compound against Mtb.

Materials:

-

Mycobacterium tuberculosis H37Rv

-

Middlebrook 7H9 broth supplemented with 0.2% (v/v) glycerol and 10% (v/v) OADC (oleic acid-albumin-dextrose-catalase)

-

This compound stock solution (in DMSO)

-

Para-aminosalicylic acid (PAS) stock solution (in water or DMSO)

-

Alamar Blue reagent

-

Sterile 96-well flat-bottom plates

-

DMSO (Dimethyl sulfoxide)

Protocol:

-

Preparation of Mtb Inoculum:

-

Culture Mtb H37Rv in 7H9 broth to mid-log phase (OD600 of 0.4-0.6).

-

Dilute the culture in 7H9 broth to a final concentration of approximately 1 x 10⁵ CFU/mL.

-

-

Plate Setup:

-

Add 100 µL of sterile deionized water to all outer wells of the 96-well plate to prevent evaporation.

-

In the inner wells, prepare serial two-fold dilutions of this compound and PAS. For synergy testing, prepare a checkerboard layout with varying concentrations of both compounds.

-

Include a drug-free control (containing only Mtb inoculum and DMSO at the highest concentration used) and a media-only control (no Mtb).

-

-

Inoculation and Incubation:

-

Add 100 µL of the diluted Mtb inoculum to each test well.

-

The final volume in each well should be 200 µL.

-

Seal the plates with a plate sealer and incubate at 37°C for 7 days.

-

-

Addition of Alamar Blue and Reading:

-

After 7 days, add 20 µL of Alamar Blue solution to each well.

-

Incubate for another 24 hours at 37°C.

-

A color change from blue (resazurin) to pink (resorufin) indicates bacterial growth. The MIC is defined as the lowest drug concentration that prevents this color change.

-

Results can be read visually or with a fluorometer (excitation at 530 nm, emission at 590 nm).

-

Caption: Workflow for the Microplate Alamar Blue Assay (MABA).

Luciferase Reporter Phage (LRP) Assay

This assay provides a rapid assessment of Mtb viability.

Materials:

-

Mycobacterium tuberculosis H37Rv

-

Middlebrook 7H9 broth with supplements

-

Luciferase reporter phage (e.g., phAE142)

-

Luciferin substrate

-

This compound and PAS

-

Sterile vials or 96-well white plates

-

Luminometer

Protocol:

-

Bacterial Culture and Drug Exposure:

-

Prepare an Mtb H37Rv culture as described for the MABA assay.

-

In sterile vials or a 96-well plate, expose the Mtb culture to the desired concentrations of this compound and PAS.

-

Include a no-drug control.

-

Incubate at 37°C for a predetermined time (e.g., 24-72 hours).

-

-

Phage Infection:

-

Add the luciferase reporter phage to each well/vial.

-

Incubate at 37°C for 4 hours to allow for phage infection and luciferase expression in viable bacteria.

-

-

Luminescence Reading:

-

Add the luciferin substrate to each well/vial.

-

Immediately measure the light output (Relative Light Units, RLU) using a luminometer.

-

A reduction in RLU compared to the no-drug control indicates a decrease in bacterial viability.

-

Caption: Workflow for the Luciferase Reporter Phage (LRP) Assay.

Intracellular Mycobacterial Growth Inhibition Assay (MGIA)

This assay assesses the ability of a compound to inhibit Mtb growth within macrophages.

Materials:

-

Human monocytic cell line (e.g., THP-1)

-

RPMI-1640 medium with L-glutamine, supplemented with 10% fetal bovine serum (FBS)

-

Phorbol 12-myristate 13-acetate (PMA) for THP-1 differentiation

-

Mycobacterium tuberculosis H37Rv

-

This compound and PAS

-

Sterile 24- or 48-well plates

-

Sterile water or lysis buffer (e.g., 0.1% Triton X-100)

-

Middlebrook 7H10 or 7H11 agar plates

Protocol:

-

Macrophage Seeding and Differentiation:

-

Seed THP-1 cells in a 24- or 48-well plate at a density of 2.5 x 10⁵ cells/well.

-

Add PMA to a final concentration of 25-100 ng/mL to differentiate the monocytes into macrophages.

-

Incubate for 24-48 hours at 37°C in a 5% CO₂ incubator.

-

After differentiation, wash the cells with fresh RPMI-1640 to remove PMA and non-adherent cells.

-

-

Infection of Macrophages:

-

Prepare a single-cell suspension of Mtb H37Rv and opsonize with human serum.

-

Infect the differentiated macrophages at a multiplicity of infection (MOI) of 1-10 bacteria per macrophage.

-

Incubate for 4 hours to allow for phagocytosis.

-

Wash the cells three times with PBS to remove extracellular bacteria.

-

-

Drug Treatment:

-

Add fresh RPMI-1640 medium containing the desired concentrations of this compound and/or PAS to the infected macrophages.

-

Include a no-drug control.

-

Incubate for 3-5 days at 37°C in a 5% CO₂ incubator.

-

-

Lysis and Plating for CFU:

-

After the incubation period, aspirate the medium.

-

Lyse the macrophages by adding sterile water or a lysis buffer to each well and incubating for 10 minutes.

-

Prepare serial dilutions of the cell lysates and plate on 7H10 or 7H11 agar plates.

-

Incubate the plates at 37°C for 3-4 weeks.

-

-

Data Analysis:

-

Count the number of colony-forming units (CFU) on each plate.

-

Calculate the percent inhibition of intracellular growth compared to the no-drug control.

-

Caption: Workflow for the Intracellular Mycobacterial Growth Inhibition Assay (MGIA).

Troubleshooting & Optimization

Technical Support Center: Tuberculosis Inhibitor 11 (TB-Inhibitor-11)

Welcome to the technical support center for TB-Inhibitor-11. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experimental assays involving this novel tuberculosis inhibitor.

Frequently Asked Questions (FAQs)

1. General Compound Handling and Solubility

-

Question: I am observing precipitation of TB-Inhibitor-11 in my aqueous assay buffer. How can I improve its solubility?

-

Answer: TB-Inhibitor-11 has limited aqueous solubility. We recommend preparing a high-concentration stock solution in 100% DMSO. For working solutions, perform serial dilutions in your assay medium, ensuring the final DMSO concentration does not exceed a level that affects mycobacterial growth or enzyme activity (typically ≤1%). If precipitation persists, consider the use of a small amount of a biocompatible surfactant like Tween-80 (at a final concentration of 0.05-0.1%) in your assay buffer to maintain compound solubility. Always include a vehicle control (e.g., DMSO at the same final concentration) in your experiments.

-

Question: What is the stability of TB-Inhibitor-11 in solution?

-

Answer: Stock solutions of TB-Inhibitor-11 in anhydrous DMSO are stable for up to 6 months when stored at -20°C, protected from light and moisture. Working solutions in aqueous buffers should be prepared fresh for each experiment to avoid degradation. Avoid repeated freeze-thaw cycles of the stock solution.

2. Whole-Cell Assays (e.g., MIC determination)

-